N-(Cyanomethyl)-N-(3-fluorophenyl)-3-(5-methylfuran-2-YL)propanamide
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Overview
Description
N-(Cyanomethyl)-N-(3-fluorophenyl)-3-(5-methylfuran-2-YL)propanamide is an organic compound that features a complex structure with a cyanomethyl group, a fluorophenyl group, and a methylfuran group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-N-(3-fluorophenyl)-3-(5-methylfuran-2-YL)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyanomethyl group: This can be achieved by reacting a suitable precursor with cyanide ions under basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine-containing aromatic compound is introduced.
Attachment of the methylfuran group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where the furan ring is attached to the main carbon chain.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-N-(3-fluorophenyl)-3-(5-methylfuran-2-YL)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(Cyanomethyl)-N-(3-fluorophenyl)-3-(5-methylfuran-2-YL)propanamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(Cyanomethyl)-N-(3-fluorophenyl)-3-(5-methylfuran-2-YL)propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyanomethyl and fluorophenyl groups may enhance binding affinity, while the methylfuran group could influence the compound’s stability and reactivity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyanomethyl)-N-(3-chlorophenyl)-3-(5-methylfuran-2-YL)propanamide
- N-(Cyanomethyl)-N-(3-bromophenyl)-3-(5-methylfuran-2-YL)propanamide
- N-(Cyanomethyl)-N-(3-methylphenyl)-3-(5-methylfuran-2-YL)propanamide
Uniqueness
N-(Cyanomethyl)-N-(3-fluorophenyl)-3-(5-methylfuran-2-YL)propanamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity. Fluorine atoms are known to enhance metabolic stability and binding affinity in drug molecules, making this compound particularly interesting for medicinal chemistry.
Properties
IUPAC Name |
N-(cyanomethyl)-N-(3-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2/c1-12-5-6-15(21-12)7-8-16(20)19(10-9-18)14-4-2-3-13(17)11-14/h2-6,11H,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZYAHZGOQRTTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)N(CC#N)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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